molecular formula C26H17N3O6 B15011864 3-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]phenyl 3,5-dinitrobenzoate

3-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]phenyl 3,5-dinitrobenzoate

Katalognummer: B15011864
Molekulargewicht: 467.4 g/mol
InChI-Schlüssel: NKWMKUFCYVJFDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE typically involves a multi-step process. The initial step often includes the formation of the imine bond between 1,2-dihydroacenaphthylen-5-yl and a suitable aldehyde. This is followed by the esterification of the resulting imine with 3,5-dinitrobenzoic acid under acidic conditions. Common reagents used in these reactions include catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM) and ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitro groups, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

Wissenschaftliche Forschungsanwendungen

3-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 3-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]PHENYL 4-NITROBENZOATE
  • 3-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]PHENYL 2,4-DINITROBENZOATE

Uniqueness

3-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C26H17N3O6

Molekulargewicht

467.4 g/mol

IUPAC-Name

[3-(1,2-dihydroacenaphthylen-5-yliminomethyl)phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C26H17N3O6/c30-26(19-12-20(28(31)32)14-21(13-19)29(33)34)35-22-5-1-3-16(11-22)15-27-24-10-9-18-8-7-17-4-2-6-23(24)25(17)18/h1-6,9-15H,7-8H2

InChI-Schlüssel

NKWMKUFCYVJFDO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N=CC4=CC(=CC=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.